4-Chloro-3-(difluoromethoxy)aniline chemical structure
4-Chloro-3-(difluoromethoxy)aniline chemical structure
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Chloro-3-(difluoromethoxy)aniline , a critical fluorinated building block in modern drug discovery.[1]
Structure, Synthesis, and Medicinal Chemistry Applications[1]
Part 1: Chemical Identity & Structural Analysis[1]
4-Chloro-3-(difluoromethoxy)aniline is a disubstituted aniline derivative characterized by the presence of a lipophilic difluoromethoxy (-OCF₂H) group meta to the amine and a chlorine atom in the para position.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate electronic properties without significantly altering steric bulk compared to a methoxy group.[1]
Core Data Table[1][2]
| Property | Specification |
| Chemical Name | 4-Chloro-3-(difluoromethoxy)aniline |
| CAS Number | 39211-54-6 |
| Molecular Formula | C₇H₆ClF₂NO |
| Molecular Weight | 193.58 g/mol |
| SMILES | Nc1ccc(Cl)c(OC(F)F)c1 |
| Appearance | Off-white to pale brown solid |
| Melting Point | 52–56 °C (Typical) |
| pKa (Conjugate Acid) | ~3.0 (Predicted due to electron-withdrawing effects) |
Structural Bioisosterism
The difluoromethoxy group (-OCF₂H) acts as a lipophilic bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups.[1]
-
Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a hydrogen bond donor capability (the C-H bond is polarized by the two fluorines), allowing for unique binding interactions within a protein active site.[1]
-
Conformation: The -OCF₂H group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, influencing the spatial arrangement of the pharmacophore.
Part 2: Synthetic Pathways[1][3]
The synthesis of 4-Chloro-3-(difluoromethoxy)aniline requires precise regiocontrol.[1] Direct chlorination of 3-(difluoromethoxy)aniline often leads to mixtures of ortho- and para-isomers or over-chlorination.[1] Therefore, the Nitro-Precursor Route is the industry standard for high-fidelity synthesis.[1]
Authoritative Synthesis Protocol: The Nitrophenol Route
This pathway utilizes 2-chloro-5-nitrophenol as the starting material, ensuring the chlorine and oxygen atoms are already fixed in the correct positions before the aniline is generated.
Step 1: Difluoromethylation of 2-Chloro-5-nitrophenol[1]
-
Objective: Install the difluoromethoxy motif selectively on the phenol oxygen.
-
Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (ClCF₂H) gas.[1]
-
Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.[1]
Protocol:
-
Charge a reaction vessel with 2-chloro-5-nitrophenol (1.0 eq) and K₂CO₂ (1.5 eq) in DMF.
-
Heat to 70–80°C.
-
Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 2 hours. Note: Slow addition controls the rate of carbene generation to prevent oligomerization.
-
Monitor by TLC/LC-MS for the disappearance of the phenol.[1]
-
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
-
Product: 4-Chloro-3-(difluoromethoxy)nitrobenzene.[1]
Step 2: Chemoselective Reduction of the Nitro Group
-
Objective: Reduce the nitro group to the aniline without dehalogenating the aryl chloride.
-
Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂).[1] Avoid catalytic hydrogenation (Pd/C) unless conditions are strictly controlled to prevent dechlorination.[1]
Protocol:
-
Suspend 4-Chloro-3-(difluoromethoxy)nitrobenzene in a mixture of Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (approx. 80°C) for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.
-
Isolation: Concentrate the filtrate and recrystallize from hexanes/ethyl acetate.
-
Final Product: 4-Chloro-3-(difluoromethoxy)aniline .
Part 3: Visualization of Reaction Logic
The following diagram illustrates the regiochemical logic and the electronic flow of the synthesis.
Figure 1: Step-wise synthesis pathway ensuring regiochemical purity.
Part 4: Medicinal Chemistry Applications[1]
This aniline is a versatile intermediate used primarily in the synthesis of Kinase Inhibitors and GPCR Modulators .[1]
Lipophilicity Modulation (LogD)
Replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) typically increases the LogP by approximately 0.4–0.6 units.[1] This modification is used to:
-
Improve blood-brain barrier (BBB) permeability.[1]
-
Enhance hydrophobic interactions within a binding pocket.[1]
Metabolic Stability
The C-F bonds in the difluoromethoxy group protect the methyl carbon from metabolic oxidation (O-dealkylation) by Cytochrome P450 enzymes.[1]
-
Mechanism: The high bond dissociation energy of C-F prevents hydrogen abstraction, extending the half-life (
) of the drug candidate compared to its non-fluorinated analog.
Electronic Tuning
The Hammett substituent constant (
-
Effect on Aniline: It reduces the nucleophilicity of the aniline nitrogen, making it less prone to oxidative metabolism but still sufficiently reactive for amide coupling or Buchwald-Hartwig aminations.[1]
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measure |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[1] Wear N95/P100 respirator if dust is present.[1] |
| Blood System | Potential methemoglobin former.[1] | Monitor for cyanosis (blue lips/nails).[1] Have methylene blue available.[1] |
| Skin/Eye | Causes irritation.[1] | Wear nitrile gloves and safety goggles.[1] |
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.
References
-
PubChem Compound Summary. (2023). 4-Chloro-3-(difluoromethoxy)aniline (CAS 39211-54-6).[1][][3][4] National Center for Biotechnology Information.[1] Link
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry.[1] (Provides mechanistic insight into the lipophilicity and hydrogen bonding of OCF2H groups). Link[1]
-
Hu, J., et al. (2011).[1] Reagents for Difluoromethylation.[1][5][6][7] Chemical Reviews.[1][5] (Detailed protocols for difluorocarbene generation). Link[1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-5-nitrophenol.[1] (Precursor safety data). Link
Sources
- 1. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. ecetoc.org [ecetoc.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
